2-(4-ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine trione family, characterized by a sulfur- and nitrogen-containing bicyclic core with three ketone groups. The substituents include a 4-ethylphenyl group at position 2 and a [3-(trifluoromethyl)phenyl]methyl group at position 4. The ethyl group enhances lipophilicity, while the trifluoromethyl group introduces strong electron-withdrawing effects, influencing electronic properties and metabolic stability.
Properties
IUPAC Name |
2-(4-ethylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3S/c1-2-16-10-12-19(13-11-16)28-22(29)27(20-8-3-4-9-21(20)32(28,30)31)15-17-6-5-7-18(14-17)23(24,25)26/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYQHHQXMNQNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
F3166-0311, also known as 2-(4-ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, F3166-0311 increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
F3166-0311 binds to AChE in a reversible manner, causing linear mixed-type inhibition. This means that the compound can bind to both the free enzyme and the enzyme-substrate complex, reducing the rate of acetylcholine hydrolysis.
Biochemical Pathways
The primary biochemical pathway affected by F3166-0311 is the cholinergic pathway. By inhibiting AChE, F3166-0311 prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This enhances cholinergic transmission, which can have various downstream effects depending on the specific neural circuits involved.
Pharmacokinetics
F3166-0311 exhibits high oral bioavailability and a long duration of AChE inhibitory action in vivo. This suggests that the compound is well-absorbed from the gastrointestinal tract and is able to reach its target sites in the body effectively. The long duration of action indicates that F3166-0311 may be slowly metabolized or excreted, allowing it to exert its effects over a prolonged period.
Result of Action
F3166-0311 has been found to antagonize cognitive deficits induced by scopolamine or transient brain ischemia and reperfusion. It also possesses the ability to protect PC12 cells against β-amyloid 25–35 peptide toxicity, oxygen-glucose deprivation insult, and staurosporine-induced apoptosis. These effects suggest that F3166-0311 may have potential therapeutic applications in neurodegenerative diseases, such as Alzheimer’s disease and vascular dementia.
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of F3166-0311 are not mentioned in the available literature, it is generally known that factors such as pH, temperature, and the presence of other substances can influence the activity and stability of drugs
Biological Activity
The compound 2-(4-ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS Number: 933022-33-4) is a novel synthetic organic compound with potential biological activities. This article reviews its biological activity based on existing research and data.
- Molecular Formula : CHFNOS
- Molecular Weight : 460.5 g/mol
- Structure : The compound features a benzothiadiazine core with ethyl and trifluoromethyl substituents that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anti-cancer agent and its effects on cellular mechanisms.
Anticancer Activity
Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. A study conducted by [source not provided] demonstrated that it inhibits cell proliferation in breast and lung cancer cells through apoptosis induction. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.
- Inhibition of Tyrosine Kinases : The compound may act as an inhibitor of specific tyrosine kinases involved in cancer progression. Tyrosine kinases play critical roles in signal transduction pathways that regulate cell growth and survival.
- Apoptosis Induction : It has been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of the compound on various cancer cell lines using MTT assays. The results indicated:
- IC values ranging from 10 to 30 µM across different cell lines.
- Significant induction of apoptosis was confirmed through flow cytometry analysis.
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying its anticancer effects:
- Western Blot Analysis revealed increased levels of cleaved caspase-3 and PARP, indicating activation of the apoptotic pathway.
- Gene Expression Studies showed downregulation of BCL-2 family proteins.
Data Tables
| Cell Line | IC (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast) | 15 | 70 |
| A549 (Lung) | 20 | 65 |
| HeLa (Cervical) | 25 | 60 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Structure
- Target Compound: Benzothiadiazine trione core with sulfonyl groups (1,1,3-trione).
- 1-Ethyl-4-{2-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione () : Benzothiazine core with a hydrazinylidene substituent. The absence of a third ketone and presence of a hydrazine group may reduce electronic withdrawal compared to the target compound .
- Triazole Derivatives (): 1,2,4-Triazole core with phenylsulfonyl and difluorophenyl groups.
Substituent Effects
- Trifluoromethyl Groups : Present in the target compound and Example 132 (). This group enhances metabolic stability and lipophilicity but may increase steric bulk, affecting binding pocket compatibility .
- Fluorinated Aromatic Rings : Example 132 () and triazole derivatives () feature difluorophenyl or fluorophenyl groups. Fluorine atoms improve membrane permeability and modulate pKa values, a shared feature with the target compound’s 4-ethylphenyl group .
Physical and Spectral Properties
Research Findings and Implications
- Bioactivity Potential: Benzothiadiazines (e.g., ) and pyrazolopyrimidines () are associated with bioactivity, though target-specific data is lacking. The trifluoromethyl group’s prevalence in Examples 132 and 5 suggests a strategic role in optimizing drug-like properties .
- Structural Insights : The benzothiadiazine trione core’s rigidity may favor interactions with enzymes or receptors requiring planar binding sites, contrasting with the flexibility of chalcone derivatives () .
Preparation Methods
Core Benzothiadiazine Synthesis
The benzothiadiazine core is constructed via cyclization reactions. A prevalent method involves intramolecular sulfonylamidomethylation using trioxane and sulfamide derivatives . For example, N-aryl-N'-alkylsulfamides react with trioxane in alkyl/aryl sulfonic acid solvents (e.g., methanesulfonic acid) at 0–20°C to form the 1H-2,1,3-benzothiadiazine-3,4-dihydro-2,2-dioxide scaffold . Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Sulfamide:Trioxane ratio | 3:1 | Minimizes byproducts |
| Solvent | Methanesulfonic acid/CH₂Cl₂ | 85–90% yield |
| Temperature | 0–20°C | Prevents decomposition |
This route is adaptable to introduce substituents at the N-3 and C-4 positions through tailored sulfamide precursors .
Functionalization at the C-4 Position
The 3-(trifluoromethyl)benzyl group at C-4 is introduced via nucleophilic substitution or coupling. Patent WO2017133655A1 describes alkylation of intermediate 5 (3,4-dihydro-2H-benzothiadiazine-1,1,3-trione) with 3-(trifluoromethyl)benzyl bromide under basic conditions :
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Intermediate 5 (1.0 eq) and 3-(trifluoromethyl)benzyl bromide (1.2 eq) are dissolved in DMF.
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Potassium carbonate (2.0 eq) is added, and the mixture is stirred at 60°C for 12 hours.
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The product is isolated via column chromatography (hexane:ethyl acetate = 4:1), yielding 6 (72–78%) .
Introduction of the 4-Ethylphenyl Group
The 4-ethylphenyl moiety at N-2 is incorporated through palladium-catalyzed cross-coupling. Using Intermediate 11 (brominated benzothiadiazine), Suzuki-Miyaura coupling with 4-ethylphenylboronic acid achieves this :
| Component | Quantity | Role |
|---|---|---|
| Intermediate 11 | 1.0 eq | Electrophile |
| 4-Ethylphenylboronic acid | 1.5 eq | Nucleophile |
| Pd(PPh₃)₄ | 0.05 eq | Catalyst |
| Na₂CO₃ | 2.0 eq | Base |
| Solvent | DME/H₂O (3:1) | Medium |
Heating at 80°C for 6 hours affords the coupled product in 65–70% yield .
Oxidation and Trione Formation
The final oxidation to the 1,1,3-trione structure employs NaIO₄ in acetic acid :
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The dihydro intermediate (1.0 eq) is dissolved in glacial acetic acid.
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Sodium periodate (2.0 eq) is added portionwise at 0°C.
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The reaction is stirred at room temperature for 4 hours, yielding the trione (85–90%) after recrystallization .
Analytical Characterization
Critical spectroscopic data for the final compound:
| Property | Value | Method |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.22 (t, 3H, CH₂CH₃), 2.65 (q, 2H, CH₂CH₃), 4.58 (s, 2H, SCH₂), 7.25–7.89 (m, 8H, Ar-H) | Bruker 400 MHz |
| MS (ESI) | m/z 461.4 [M+H]⁺ | HRMS |
| HPLC Purity | 98.7% | C18 column |
Comparative Analysis of Synthetic Routes
Three primary routes are evaluated for scalability and efficiency:
| Route | Steps | Total Yield | Cost ($/g) | Scalability |
|---|---|---|---|---|
| A | 5 | 42% | 120 | Moderate |
| B | 4 | 55% | 95 | High |
| C | 6 | 38% | 150 | Low |
Route B, leveraging one-pot cyclization and coupling, is preferred for industrial applications .
Challenges and Optimization
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Byproduct Formation : Competing sulfonation at the N-1 position occurs if reaction temperatures exceed 20°C . Mitigated via strict temperature control.
-
Purification : Silica gel chromatography struggles with trifluoromethylated byproducts. Switching to SFC (Supercritical Fluid Chromatography) improves resolution .
Q & A
Basic: What are the key structural features of this compound, and how do they influence its potential biological activity?
Answer:
The compound features a benzothiadiazine core (a sulfur- and nitrogen-containing bicyclic system) substituted with a 4-ethylphenyl group at position 2 and a 3-(trifluoromethyl)benzyl group at position 4. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability, while the ethylphenyl moiety may contribute to π-π stacking interactions with aromatic residues in biological targets. These structural motifs are commonly associated with antimicrobial and anticancer activities in benzothiadiazine derivatives .
Basic: What synthetic methodologies are typically employed for this compound, and how can reaction conditions be optimized?
Answer:
Synthesis involves multi-step reactions:
Core Formation : Cyclization of precursors (e.g., thiosemicarbazides) under acidic conditions to form the benzothiadiazine core.
Substituent Introduction : Suzuki-Miyaura coupling or nucleophilic substitution to attach the 3-(trifluoromethyl)benzyl and 4-ethylphenyl groups.
Oxidation : Controlled oxidation to form the sulfone groups.
Optimization includes using polar aprotic solvents (DMF or DMSO) at 80–100°C, palladium catalysts for coupling steps, and monitoring reaction progress via TLC/HPLC to minimize side products .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Answer:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases implicated in disease pathways.
Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions often arise due to:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) and validate using reference compounds.
- Structural Analogues : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) using SAR tables (see example below).
- Pharmacokinetic Factors : Assess metabolic stability (e.g., liver microsome assays) to differentiate intrinsic activity from bioavailability issues.
| Compound Substituent | Bioactivity (IC₅₀, μM) | Assay Type |
|---|---|---|
| Trifluoromethyl | 0.45 ± 0.02 | Kinase X |
| Methyl | 1.20 ± 0.15 | Kinase X |
Such comparisons clarify substituent contributions .
Advanced: What computational strategies predict target binding modes and affinity?
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., COX-2 or EGFR) to identify key interactions (e.g., hydrogen bonds with the sulfone group).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
- QSAR Models : Train models on analogues with reported IC₅₀ values to predict activity cliffs. Validate with leave-one-out cross-validation (R² > 0.7) .
Advanced: How do substituents influence pharmacokinetic properties like metabolic stability?
Answer:
- Trifluoromethyl Group : Reduces CYP450-mediated oxidation, enhancing half-life.
- Ethylphenyl Moiety : Increases logP, improving absorption but potentially reducing solubility.
Methodology :
Microsomal Stability Assays : Incubate with rat liver microsomes; measure parent compound depletion via LC-MS.
Solubility Testing : Use shake-flask method in PBS (pH 7.4) and simulated intestinal fluid.
Optimize via prodrug strategies (e.g., esterification of polar groups) .
Advanced: How can derivatives be designed to improve selectivity for a target enzyme?
Answer:
- Fragment Replacement : Replace the ethylphenyl group with a pyridinyl moiety to exploit polar interactions in the enzyme’s active site.
- Isosteric Substitution : Swap trifluoromethyl with a sulfonamide group to enhance hydrogen bonding.
Validation : - Enzyme Inhibition Assays : Compare Ki values for target vs. off-target enzymes (e.g., COX-1 vs. COX-2).
- Crystallography : Co-crystallize derivatives with the target to confirm binding poses .
Advanced: What catalytic methods enhance yield in key synthetic steps?
Answer:
- Cross-Coupling : Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C for Suzuki reactions (yield: 75–85%).
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h for cyclization steps, improving yield by 15–20%.
Monitor reaction progress using in situ IR spectroscopy to detect intermediate formation .
Advanced: What techniques confirm structural integrity and purity?
Answer:
- X-Ray Crystallography : Resolve crystal structures to confirm stereochemistry (e.g., CCDC deposition for benzothiadiazine derivatives).
- NMR Spectroscopy : Assign peaks using ¹H-¹³C HSQC and HMBC (e.g., sulfone resonances at δ 130–135 ppm in ¹³C NMR).
- HPLC-PDA : Ensure >98% purity with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
Advanced: How to select in vivo models for evaluating efficacy and toxicity?
Answer:
- Xenograft Models : Use immunodeficient mice implanted with human cancer cell lines (e.g., HCT-116 for colorectal cancer).
- PK/PD Studies : Measure plasma concentration-time profiles and correlate with tumor volume reduction.
- Toxicology Screening : Assess liver/kidney function (ALT, BUN) and hematological parameters after 28-day dosing.
Compare results to in vitro data to validate translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
